Comparative Serum Stability: All-D vs. L-Peptide Degradation Kinetics
While direct head-to-head serum stability data for this precise pentapeptide sequence is not available in the public domain, class-level inference from structurally analogous all-D peptides provides quantifiable differentiation. In a controlled study, the all-D analog of the cell-penetrating peptide pVEC remained fully intact after incubation in human serum, whereas the parent L-peptide was rapidly degraded with a measured half-life of 10.5 minutes in trypsin-containing buffer and 44.6 minutes in carboxypeptidase A/B buffer [1]. The complete resistance of all-D peptides to proteolysis is attributed to the inability of mammalian proteases to recognize D-amino acid amide bonds [1]. This biochemical principle applies uniformly to all-D peptides, including this pentapeptide, making it inherently superior to L-sequence equivalents for any application requiring prolonged exposure to biological fluids.
| Evidence Dimension | Peptide half-life in proteolytic enzyme solutions |
|---|---|
| Target Compound Data | Predicted to be stable (no detectable degradation) in serum and protease-containing buffers, consistent with class behavior of all-D peptides [1] |
| Comparator Or Baseline | L-pVEC: t1/2 = 10.5 min in trypsin; t1/2 = 44.6 min in carboxypeptidase A/B [1] |
| Quantified Difference | Complete stabilization vs. rapid degradation (half-life extended from minutes to effectively infinite under tested conditions) |
| Conditions | Phosphate buffer containing trypsin (10 units) or carboxypeptidase A (4.2 units) plus carboxypeptidase B (18 units); human serum [1] |
Why This Matters
For researchers designing assays in serum or cell culture, the guaranteed protease resistance of an all-D peptide eliminates a critical failure mode common to L-peptide reagents.
- [1] Sälik P, Elmquist A, Hansen M, Padari K, Saar K, Viht K, Langel Ü, Pooga M. In vitro Uptake and Stability Study of pVEC and Its All-D Analog. Bioconjugate Chemistry 15(6):1246-1253 (2004). View Source
